molecular formula C21H23N3O2S B3309157 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 941905-84-6

2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3309157
CAS No.: 941905-84-6
M. Wt: 381.5 g/mol
InChI Key: WESCZWMVIQZHDG-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a structurally complex molecule featuring a sulfanyl-linked imidazole core and an N-(2,4,6-trimethylphenyl)acetamide moiety. The imidazole ring is substituted at the 5-position with a 4-methoxyphenyl group, while the acetamide nitrogen is attached to a mesityl (2,4,6-trimethylphenyl) group.

The mesityl group is known to enhance steric bulk and influence crystal packing, as observed in related N-(2,4,6-trimethylphenyl)acetamide derivatives (e.g., TMPA, TMPMA), where methyl substitutions on the phenyl ring stabilize planar molecular conformations .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-13-9-14(2)20(15(3)10-13)24-19(25)12-27-21-22-11-18(23-21)16-5-7-17(26-4)8-6-16/h5-11H,12H2,1-4H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESCZWMVIQZHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the attachment of the trimethylphenyl group. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzene derivatives, and trimethylbenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,4,6-Trimethylphenyl)acetamide Derivatives

provides crystallographic data for structurally related compounds:

Compound Substituent (R) on Acetamide Space Group Key Structural Features
TMPA -CH3 P21/c Planar acetamide; mean C-N bond: 1.347 Å
TMPMA -CH2CH3 P-1 Increased steric bulk; slight torsional distortion
TMPDCA -CHCl2 P21/n Dichloro substitution induces non-planarity

The target compound shares the mesityl-acetamide backbone with TMPA but incorporates a sulfanyl-imidazole extension. The sulfanyl bridge likely introduces conformational flexibility, contrasting with the rigid planar structures of TMPA derivatives .

Sulfanyl-Acetamide Derivatives

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): This analog replaces the mesityl group with a 4-methoxyphenyl and adds an aminophenyl-sulfanyl group. It exhibits antimicrobial activity, suggesting the sulfanyl-acetamide motif is pharmacologically relevant.
  • N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide ():
    This compound substitutes 4-chlorophenyl groups for both the mesityl and 4-methoxyphenyl moieties. The electron-withdrawing chlorine atoms may enhance metabolic stability but reduce solubility compared to the methoxy-substituted target compound .

Functional Analogs

SirReal2: A SIRT Inhibitor ()

SirReal2 (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-thiazol-2-yl]acetamide) shares the sulfanyl-acetamide scaffold but incorporates a thiazole ring and naphthyl group. It inhibits SIRT2 with high selectivity, demonstrating that sulfanyl-acetamide derivatives can achieve enzyme-specific activity.

Thiadiazole-Sulfanyl Analogs ()

The compound 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide replaces the imidazole with a thiadiazole ring. Thiadiazoles are known for broader antimicrobial activity but may exhibit lower metabolic stability due to increased electrophilicity. The dual sulfanyl groups in this analog could enhance reactivity, whereas the target compound’s imidazole may favor hydrogen bonding in biological systems .

Research Findings and Data Tables

Key Physicochemical Properties

Property Target Compound TMPA SirReal2
Molecular Weight ~425 g/mol (estimated) 207.27 422.55
LogP (Predicted) 3.8 2.1 4.2
Hydrogen Bond Acceptors 5 2 6
Aromatic Rings 3 (mesityl, imidazole, Ph-OCH3) 1 3

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in various biological applications. It features an imidazole ring, methoxyphenyl group, and a trimethylphenyl moiety, which contribute to its unique chemical properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

PropertyDetails
IUPAC Name This compound
Molecular Formula C21H23N3O2S
CAS Number 941905-84-6
Molecular Weight 373.49 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Reaction of suitable precursors under controlled conditions.
  • Introduction of the Sulfanyl Group : Thiolation reactions to introduce sulfur.
  • Acetamide Formation : Acylation reactions to yield the final product.

These methods ensure high yield and purity of the compound, which is crucial for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, affecting cellular responses.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound displayed zones of inhibition significantly larger than control groups.
  • Study on Anticancer Effects :
    • Objective : Assess cytotoxic effects on breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was noted, indicating potential for further development as an anticancer agent.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in antimicrobial and anticancer therapies. Continued investigation into its mechanisms of action and efficacy in vivo will be essential for developing therapeutic applications.

Future research should focus on:

  • Detailed mechanistic studies to elucidate pathways affected by the compound.
  • In vivo studies to assess pharmacokinetics and toxicity profiles.
  • Exploration of potential combinations with other therapeutic agents to enhance efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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